Stoichiometric Purity and Calculated Active Moiety Content vs. 1:1 Fumarate Salts
The target compound's exact 2:1 (fumaric acid:piperazine) stoichiometry results in a precisely defined molecular weight of 318.28 g/mol, where the piperazine free base constitutes approximately 27.0% of the total mass [1]. A hypothetical 1:1 fumarate salt would have a different molecular weight (C4H10N2·C4H4O4 = 202.21 g/mol) with piperazine content of ~42.6%. This distinction is critical for dose calculations and molarity preparations. Using a loosely defined 'piperazine fumarate' without verifying the stoichiometric ratio introduces a quantifiable error of +/- 15.6 percentage points in active content per unit mass.
| Evidence Dimension | Piperazine free base content (% w/w) |
|---|---|
| Target Compound Data | 27.0% (based on MW 318.28 g/mol) |
| Comparator Or Baseline | Hypothetical 1:1 piperazine monofumarate: 42.6% (based on MW 202.21 g/mol) |
| Quantified Difference | A 15.6 percentage point difference in piperazine content per unit mass. |
| Conditions | Calculated from molecular formulas. |
Why This Matters
Procuring the wrong stoichiometric form can lead to a 15.6% error in active piperazine concentration, undermining quantitative biological assays and industrial formulation accuracy.
- [1] PubChem. (2025). But-2-enedioic acid--piperazine (2/1). CID 70173187. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/70173187 View Source
